Sodium;3-(2H-triazol-4-yl)propanoate is a sodium salt of a propanoic acid derivative featuring a 2H-triazole moiety. This compound is significant in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals. The triazole structure is known for its ability to form hydrogen bonds, which enhances its interaction with biological targets.
The compound can be synthesized through various organic reactions, notably the 1,3-dipolar cycloaddition reaction, which involves azides and alkynes. This method is widely utilized in synthetic organic chemistry for constructing triazole derivatives, which are crucial in drug development and agrochemicals .
Sodium;3-(2H-triazol-4-yl)propanoate belongs to the class of triazole derivatives, specifically categorized under heterocyclic compounds. These compounds are characterized by their unique nitrogen-containing ring structures and exhibit diverse biological activities, including antimicrobial and anticancer properties .
The synthesis of Sodium;3-(2H-triazol-4-yl)propanoate typically involves:
A common synthesis route includes the following steps:
The molecular structure of Sodium;3-(2H-triazol-4-yl)propanoate features:
The molecular formula can be represented as , with a molecular weight of approximately 174.12 g/mol. The structure can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) .
Sodium;3-(2H-triazol-4-yl)propanoate can undergo various chemical reactions:
For example, oxidation reactions typically require acidic conditions, while reductions are often performed in methanol or other polar solvents. Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions .
The mechanism of action for Sodium;3-(2H-triazol-4-yl)propanoate primarily involves its interaction with biological targets:
Studies have shown that compounds containing triazole rings exhibit significant biological activity due to their ability to mimic natural substrates and interact with biological macromolecules .
Sodium;3-(2H-triazol-4-yl)propanoate generally appears as a white crystalline solid. It is soluble in water due to the presence of the sodium ion, which enhances its solubility.
The compound exhibits:
Relevant data includes melting points, solubility parameters, and spectral data confirming its structure .
Sodium;3-(2H-triazol-4-yl)propanoate has several scientific applications:
Triazole derivatives occupy a preeminent position in pharmaceutical development due to their exceptional metabolic stability, diverse binding modes, and synthetic accessibility. The 1,2,3-triazole ring specifically functions as a robust amide bioisostere, resisting enzymatic degradation while maintaining the hydrogen-bonding capacity crucial for target recognition [8]. Clinically, this translates into drugs with enhanced pharmacokinetics, exemplified by antifungals (fluconazole, voriconazole), antivirals (ribavirin), and aromatase inhibitors (letrozole, anastrozole). The triazole's dipolar nature facilitates interactions with biological targets through hydrogen bonding (N2 and N3 atoms as acceptors) and π-stacking (aromatic character), enabling inhibition of diverse enzymes like CYP450 (antifungals), reverse transcriptase (HIV drugs), and aromatase (anticancer agents) [1] [8].
Recent innovations exploit triazoles beyond antifungal applications. Posaconazole-based analogues devoid of the primary triazole pharmacophore retain hedgehog (Hh) pathway inhibition (IC₅₀ ~0.19 μM) crucial in cancers like basal cell carcinoma and medulloblastoma, while eliminating problematic CYP3A4 inhibition associated with the parent drug [4]. Similarly, 1,2,3-triazole-Schiff base hybrids demonstrate potent cytotoxicity against prostate (PC3) and skin (A375) cancer cell lines, acting as androgen receptor modulators and MIA inhibitors validated via molecular docking [7]. Sodium 3-(2H-triazol-4-yl)propanoate integrates into this paradigm, its carboxylate enhancing solubility for systemic delivery, while the triazole core provides the essential scaffold for target binding.
Table 2: Clinically Utilized Drugs Featuring Triazole Cores
Drug Name | Triazole Type | Primary Therapeutic Use | Key Molecular Target | Structural Feature |
---|---|---|---|---|
Fluconazole | 1,2,4-Triazole | Systemic Fungal Infections | Lanosterol 14α-demethylase (CYP51) | Bis-triazolyl propanol |
Ribavirin | 1,2,4-Triazole | Viral Hepatitis | Inosine monophosphate dehydrogenase | Ribose-linked carboxamide |
Letrozole | 1,2,4-Triazole | Breast Cancer | Aromatase (CYP19A1) | Bis-(4-cyanophenyl)methyltriazole |
Cefatrizine | 1,2,3-Triazole | Antibiotic (β-lactam class) | Penicillin-binding proteins | C-3´ side chain with triazolyl-dione |
Rufinamide | 1,2,3-Triazole | Epilepsy (Lennox-Gastaut) | Voltage-gated sodium channels | 1-(2,6-Difluorobenzyl)-triazole-carboxamide |
Tazobactam | 1,2,3-Triazole | β-Lactamase Inhibitor | Serine β-lactamases | Penicillin core fused with triazolone |
The biological and physicochemical profile of triazole derivatives is exquisitely sensitive to ring substitution patterns and tautomeric equilibria. Sodium 3-(2H-triazol-4-yl)propanoate features a 4-substituted 2H-triazole, distinct from the more common 1,4-disubstituted 1,2,3-triazoles generated via CuAAC. This positional isomerism fundamentally alters electronic distribution: the 2H-4-yl isomer possesses a protonatable N1 (pKa ~8-10) capable of forming zwitterionic structures with the carboxylate, while the 1H-4-yl isomer lacks this acid-base functionality [9]. Furthermore, the unsubstituted N1-H in 2H-triazoles enables prototropic shifts, generating minor tautomers (1H, 3H, 4H) that influence solvation, pKa, crystal packing, and binding site interactions. Computational studies reveal that the 2H tautomer typically dominates (~90% population) due to minimized lone-pair repulsion, but equilibria shift with pH and solvent polarity [9].
Functional group positioning profoundly impacts ligand efficiency. Compared to 1-substituted isomers, 4-substituted-2H-triazole-4-yl propanoates exhibit bathochromic shifts in UV spectra (Δλ ~15 nm) and distinct 1H-NMR signatures (triazolyl proton δH 7.8-8.1 ppm for 4-H vs. δH 7.5-7.7 ppm for 5-H in 1,4-disubstituted isomers). The carboxylate proximity to the triazole ring in sodium 3-(2H-triazol-4-yl)propanoate enables chelate formation with divalent metal ions (e.g., Mg²⁺, Zn²⁺), potentially relevant for metalloenzyme inhibition. This contrasts with distally substituted analogs like 1-(carboxymethyl)-1H-1,2,3-triazole-4-carboxylic acid, where the carboxylates cannot coordinate simultaneously to one metal center [9]. Such subtle geometric distinctions necessitate rigorous structural characterization via X-ray crystallography or advanced NMR when developing structure-activity relationships (SAR).
Table 3: Impact of Triazole Regiochemistry and Tautomerism on Properties
Isomeric Form | Dominant Tautomer | N-H Acidity (pKa) | Triazolyl Proton δH (ppm) | Metal Chelation Potential |
---|---|---|---|---|
1-Substituted-1H-1,2,3-Triazole | 1H | ~14 (N2-H, minor) | H5: 7.5-7.7; H4: 7.7-8.0 | Low (no adjacent N-H) |
4-Substituted-1H-1,2,3-Triazole | 1H | ~14 (N2-H, minor) | H5: 7.5-7.7 | Moderate (via N3/N2) |
4-Substituted-2H-1,2,3-Triazole | 2H (>90%) | 8.5-10.5 (N1-H) | H5: 7.8-8.1 | High (N1-H + adjacent N3/C4-O⁻ chelation) |
5-Substituted-1H-1,2,3-Triazole | 1H | ~14 (N2-H, minor) | H4: 7.7-8.0 | Low |
Carboxylic acid functionalization in drug scaffolds often imposes limited bioavailability due to poor membrane permeability and rapid Phase II glucuronidation. Converting the acid to its sodium carboxylate salt, as in sodium 3-(2H-triazol-4-yl)propanoate, strategically addresses these limitations. This modification enhances water solubility by orders of magnitude (>50-fold vs. free acid), facilitating parenteral administration and improving dissolution in the gastrointestinal tract for oral dosing [10]. Crucially, the ionic character enables recognition by organic anion transporters (OATs, OATP families), promoting active cellular uptake not achievable with neutral esters or amides. This is exploited in prodrug strategies for CNS-active triazoles, where the carboxylate acts as a "trojan horse" for brain delivery via monocarboxylate transporters (MCTs) [4].
Beyond pharmacokinetics, the carboxylate group serves as a versatile synthetic handle. It allows facile conjugation via amide coupling to peptides, proteins, or secondary pharmacophores—leveraging triazole's role as an amide bond surrogate—to create bifunctional hybrids without compromising metabolic stability. For instance, halomethyl-triazole carboxylates enable rapid, site-selective protein modification via cysteine alkylation, generating stable triazole-linked conjugates that mimic natural lysine acylation (e.g., malonylation, succinylation) for probing post-translational modifications [5]. In metal coordination chemistry, sodium 3-(2H-triazol-4-yl)propanoate acts as a N,O-chelating ligand, forming complexes with Cu(II), Zn(II), or Pt(II) that exhibit enhanced antimicrobial or anticancer activities versus the free ligand. The sodium salt's hygroscopic nature necessitates careful solid-state characterization (XRPD, DSC) to define hydrate forms impacting stability—monohydrate forms typically dominate below 60% RH [10].
Table 4: Comparative Properties of Triazole Carboxylic Acid Derivatives
Property | Free Acid (3-(2H-Triazol-4-yl)Propanoic Acid) | Sodium Salt (Sodium 3-(2H-Triazol-4-yl)Propanoate) | Methyl Ester (Methyl 3-(2H-Triazol-4-yl)Propanoate) |
---|---|---|---|
Aqueous Solubility (25°C) | 5-10 mg/mL | >100 mg/mL | ~50 mg/mL |
Melting Point | Decomposes ~210°C | 285-290°C (dec.) | 45-48°C |
log P (Octanol/Water) | -0.5 to 0.2 | <-3.0 (ionic) | 0.5-0.8 |
Membrane Permeability (PAMPA) | Low | Moderate (transporter-mediated) | High |
Plasma Protein Binding | 80-90% | 40-60% | 85-95% |
Primary Elimination Route | Glucuronidation | Renal (unchanged) | Hepatic (CYP450) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: